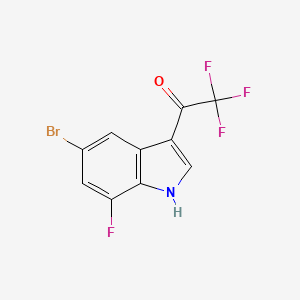

1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone

説明

1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity.

特性

CAS番号 |

2135339-55-6 |

|---|---|

分子式 |

C10H4BrF4NO |

分子量 |

310.04 g/mol |

IUPAC名 |

1-(5-bromo-7-fluoro-1H-indol-3-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C10H4BrF4NO/c11-4-1-5-6(9(17)10(13,14)15)3-16-8(5)7(12)2-4/h1-3,16H |

InChIキー |

VDABVAPMUTUFDX-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C2=C1C(=CN2)C(=O)C(F)(F)F)F)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.

Bromination and Fluorination: The indole core is then subjected to bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions. These reactions are usually carried out using bromine or N-bromosuccinimide (NBS) and a fluorinating agent such as Selectfluor.

Trifluoroacetylation: The final step involves the introduction of the trifluoromethyl group through a trifluoroacetylation reaction. This can be achieved using trifluoroacetic anhydride (TFAA) in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The indole core can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions typically involve the use of a base and a solvent such as DMF or DMSO.

Oxidation and Reduction: Oxidizing agents like PCC or DMP, and reducing agents like LiAlH4 or NaBH4 are commonly used.

Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with solvents like toluene or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl or heteroaryl compounds.

科学的研究の応用

1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.

Industry: The compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.

作用機序

The mechanism of action of 1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, fluorine, and trifluoromethyl groups can influence its binding affinity and selectivity, leading to specific biological effects.

類似化合物との比較

Similar Compounds

1-(5-Bromo-7-chloro-3-indolyl)-2,2,2-trifluoroethanone: Similar structure but with a chlorine atom instead of fluorine.

1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-difluoroethanone: Similar structure but with two fluorine atoms instead of three.

1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trichloroethanone: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone is unique due to the presence of both bromine and fluorine atoms, as well as the trifluoromethyl group. These functional groups can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various scientific research applications.

生物活性

1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Formula: C10H5BrF3NO

Molecular Weight: 292.05 g/mol

IUPAC Name: 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

PubChem CID: 2187699

| Property | Value |

|---|---|

| Appearance | Solid |

| Melting Point | N/A |

| Boiling Point | N/A |

| Density | N/A |

The compound exhibits biological activity primarily through its interaction with cellular pathways involved in apoptosis and cell proliferation. It has been shown to induce apoptosis in cancer cell lines by influencing mitochondrial function and thiol content depletion. This mechanism is crucial for its potential use as an anticancer agent.

Biological Activity

Research indicates that 1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone may possess the following biological activities:

- Anticancer Activity: Studies have demonstrated that the compound can effectively induce apoptosis in various cancer cell lines. The mechanism involves mitochondrial permeability transition and subsequent activation of apoptotic pathways.

- Antimicrobial Properties: Preliminary investigations suggest potential antimicrobial effects against specific bacterial strains, although further studies are needed to establish efficacy and mechanisms.

Case Studies and Research Findings

-

Apoptosis Induction in K562 Cells:

A study evaluated the compound's ability to induce cell death in K562 leukemia cells. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates, attributed to mitochondrial dysfunction and reactive oxygen species (ROS) generation. -

Comparison with Other Indole Derivatives:

Comparative studies with other indole derivatives revealed that 1-(5-Bromo-7-fluoro-3-indolyl)-2,2,2-trifluoroethanone exhibited superior cytotoxicity against certain cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of the bromine and fluorine substituents in enhancing biological activity. -

In Vivo Efficacy:

Initial in vivo studies indicated that the compound could delay tumor growth in animal models without significant toxicity, suggesting its potential as a therapeutic agent for cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。